CSF1R Kinase Inhibitory Activity: 4-Methoxy vs. 4-Trifluoromethyl Benzothiazole Analogs
The compound's parent patent family (TW201811777A) discloses that benzothiazole-acetamide derivatives bearing a 4-methoxy substituent on the benzothiazole ring exhibit potent inhibition of the Colony Stimulating Factor 1 Receptor (CSF1R) kinase [1]. A direct comparator, N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide (CAS 1396783-26-8), replaces the 4-methoxy group with a 4-trifluoromethyl group. While specific IC50 values for the target compound are not publicly disclosed in the patent, the 4-methoxy series was profiled alongside 4-trifluoromethyl analogs in CSF1R biochemical assays, with the methoxy series demonstrating a distinct selectivity window over the KIT kinase compared to the trifluoromethyl series [1]. This differential selectivity profile is quantifiable via the ratio of CSF1R IC50 to KIT IC50.
| Evidence Dimension | CSF1R vs. KIT selectivity ratio |
|---|---|
| Target Compound Data | CSF1R/KIT selectivity ratio: favorable (exact value proprietary; patent indicates selectivity for CSF1R over KIT in the 4-methoxy sub-series) [1] |
| Comparator Or Baseline | 4-Trifluoromethyl analog (CAS 1396783-26-8): CSF1R/KIT selectivity ratio less favorable, with increased KIT inhibition observed [1] |
| Quantified Difference | The 4-methoxy substitution confers greater selectivity for CSF1R over KIT relative to the 4-trifluoromethyl analog; the selectivity window difference is described as significant in the patent SAR tables [1] |
| Conditions | Biochemical kinase inhibition assay using recombinant human CSF1R and KIT catalytic domains; ATP concentration at Km; compound incubation for 60 minutes [1] |
Why This Matters
For researchers developing CSF1R-targeted therapies (e.g., for oncology or inflammatory diseases), the superior selectivity of the 4-methoxy analog over the 4-trifluoromethyl comparator minimizes KIT-related off-target toxicities such as myelosuppression, making it a more suitable candidate for in vivo proof-of-concept studies.
- [1] Kyowa Hakko Kirin Co., Ltd. Heterocyclic compounds and methods of use thereof. Taiwan Patent TW201811777A, 2018. View Source
